Dual CCK1/CCK2 Antagonism Profile Distinguishes CCK Antagonist 1 from Subtype-Selective Inhibitors
CCK antagonist 1 exhibits a balanced dual antagonism profile with IC50 values of 1.1 μM at CCK1 and 4 μM at CCK2 . In contrast, the widely used CCK1-selective antagonist devazepide (L-364,718) shows sub-nanomolar affinity for CCK1 (IC50 81 pM in rat pancreas, Ki 0.3 nM) but >1000-fold selectivity over CCK2 (IC50 245 nM in guinea pig brain, Ki 342 nM) . Conversely, L-365,260 is a CCK2-selective antagonist with IC50 2 nM at CCK2 and 280 nM at CCK1 . This differential selectivity means that CCK antagonist 1 will simultaneously modulate both CCK receptor subtypes at comparable concentrations, whereas devazepide or L-365,260 will selectively silence only one subtype at pharmacologically relevant doses.
| Evidence Dimension | Receptor subtype selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | CCK1 IC50 = 1.1 μM; CCK2 IC50 = 4 μM; Ratio (CCK2/CCK1) = 3.6 |
| Comparator Or Baseline | Devazepide: CCK1 IC50 = 0.000081 μM, CCK2 IC50 = 0.245 μM, Ratio = 3025; L-365,260: CCK1 IC50 = 0.280 μM, CCK2 IC50 = 0.002 μM, Ratio = 0.007 |
| Quantified Difference | CCK antagonist 1 shows near-equivalent dual antagonism (ratio ~3.6), whereas devazepide is >3000-fold CCK1-selective and L-365,260 is >100-fold CCK2-selective |
| Conditions | In vitro radioligand binding assays; target compound data from vendor specification; comparator data from published receptor binding studies |
Why This Matters
Researchers requiring concurrent blockade of both CCK1 and CCK2 receptors cannot substitute CCK antagonist 1 with selective antagonists without fundamentally altering the experimental outcome.
